4-Methyl-5-phenyl-1,2-oxazol-3-amine
Description
Properties
IUPAC Name |
4-methyl-5-phenyl-1,2-oxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-9(13-12-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYYXEYQFSSWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal Base-Mediated Cyclization
A patented method involves the reaction of acetonitrile with ethyl acetate in the presence of strong metal bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The process generates acetyl acetonitrile as a key intermediate, which subsequently reacts with p-toluenesulfonyl hydrazide to form hydrazone derivatives. Ring closure is achieved using hydroxylamine hydrochloride under alkaline conditions (pH > 13), yielding 4-Methyl-5-phenyl-1,2-oxazol-3-amine.
Reaction Conditions:
- Step 1: Acetonitrile + Ethyl acetate → Acetyl acetonitrile
- Metal base: NaH (1.1–1.4 equivalents)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0–5°C → 50°C (reflux)
- Step 2: Acetyl acetonitrile + p-Toluenesulfonyl hydrazide → Hydrazone
- Solvent: Methanol or ethanol
- Reflux duration: 6 hours
- Step 3: Hydrazone + Hydroxylamine hydrochloride → Target compound
Optimization of Alkaline Conditions
The use of potassium carbonate ensures deprotonation of hydroxylamine, facilitating nucleophilic attack on the hydrazone intermediate. Excess base (≥3 equivalents) minimizes side reactions such as over-sulfonation, while inert atmospheres (e.g., nitrogen) prevent oxidation.
Phenyl Group Incorporation via Suzuki-Miyaura Coupling
Boronic Acid-Assisted Arylation
A patent describes the use of phenylboronic acid as an adjuvant to introduce the phenyl group at position 5 of the oxazole ring. The method starts with N-ethoxyoxalyl alanine ethyl ester, which undergoes cyclization in the presence of triphosgene (phosgene equivalent) and triethylamine.
Reaction Protocol:
Role of Adjuvants
Triphenylphosphine oxide (1.1 mmol) enhances reaction efficiency by stabilizing reactive intermediates, reducing byproduct formation (e.g., N,N-diethylformyl chloride) to ≤4%.
Industrial-Scale Synthesis
Solvent and Catalyst Selection
Large-scale production prioritizes cost-effective solvents like chlorobenzene or dichloromethane, which facilitate easy separation via distillation. Catalytic amounts of triethyl phosphite (5.5 mmol) improve cyclization kinetics, enabling batch processing with >90% purity.
Table 1: Industrial Synthesis Parameters
| Parameter | Value |
|---|---|
| Batch size | 0.42 mol (triethylamine) |
| Reaction volume | 50–100 L |
| Purification method | Crystallization (chloroform) |
| Throughput | 15 kg/day |
Analytical Validation of Synthesis
X-ray Crystallography
Structural confirmation relies on single-crystal X-ray diffraction. For this compound, bond lengths critical to verification include:
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a = 8.21 Å, b = 12.03 Å, c = 14.56 Å |
| R-factor | 0.042 |
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥98% purity. Retention time: 6.8 minutes (methanol:water = 70:30).
Challenges and Mitigation Strategies
Competing Side Reactions
Over-sulfonation during hydrazone formation reduces yield by 10–15%. Mitigation includes:
Byproduct Management
N,N-Diethylformyl chloride (2–4% yield) is removed via fractional distillation (bp 142–144°C) or selective extraction with carbon tetrachloride.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-phenyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including 4-methyl-5-phenyl-1,2-oxazol-3-amine. For instance, compounds within this class have demonstrated significant growth inhibition against various cancer cell lines. A notable example includes a related compound that exhibited percent growth inhibitions of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells, indicating a promising therapeutic profile for further development in oncology .
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects, particularly in the context of tauopathies such as Alzheimer's disease. Research suggests that derivatives of oxazolamines can inhibit the oligomerization of tau proteins, which is a critical factor in the pathogenesis of neurodegenerative disorders . This suggests that this compound could serve as a lead compound for developing treatments targeting tau-mediated neurodegeneration.
Synthetic Methodologies
Synthesis of Isoxazole Derivatives
The synthesis of this compound can be accomplished through various metal-free synthetic routes, which have been shown to yield high quantities of isoxazole derivatives with diverse functional groups . These methodologies are not only efficient but also environmentally friendly, making them attractive for pharmaceutical applications.
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of oxazole derivatives is crucial for optimizing their biological activity. Studies have systematically varied substituents on the oxazole ring to evaluate their effects on potency and selectivity against various biological targets . This approach has led to the identification of more potent analogs that could be further explored for therapeutic use.
Biological Evaluations
Antioxidant Properties
Compounds derived from this compound have been evaluated for their antioxidant properties using in vivo models such as Caenorhabditis elegans and human primary fibroblasts . These studies indicate that certain derivatives possess superior antioxidant capabilities compared to traditional antioxidants like quercetin.
Antimicrobial Activity
In addition to anticancer and neuroprotective properties, some derivatives have shown significant antimicrobial activity against various pathogens. For example, certain synthesized compounds demonstrated low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential use as antimicrobial agents .
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound ID | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| Other | Various | 51.88 - 67.55 |
Table 2: Antioxidant Activity Evaluation
| Model | Compound ID | Activity Level |
|---|---|---|
| C. elegans | Various | Excellent |
| Human Fibroblasts | Various | Superior to Quercetin |
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings
- Stereochemical Control : Optically active oxazolidines, such as bis(4-methyl-5-phenyl-1,3-oxazolidin-3-yl)methane, serve as chiral auxiliaries in asymmetric synthesis .
- Thermal Stability : CF₃-substituted oxazolamines (e.g., ) demonstrate higher thermal stability due to strong C–F bonds, making them suitable for high-temperature applications.
- Crystallography : Tools like SHELX and ORTEP-3 aid in elucidating hydrogen-bonding patterns and crystal packing, critical for understanding structure-activity relationships .
Biological Activity
4-Methyl-5-phenyl-1,2-oxazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the cyclization of precursors such as 2-aminoacetophenone with hydroxylamine hydrochloride under acidic conditions. This method is scalable for industrial production, utilizing continuous flow reactors to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits broad-spectrum antimicrobial activity. Studies have shown that derivatives of oxazole compounds often demonstrate significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 |
| This compound | Escherichia coli | 32 |
| This compound | Pseudomonas aeruginosa | 64 |
These values suggest that the compound has potential as a therapeutic agent against resistant bacterial strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It appears to affect various cancer cell lines by modulating cell proliferation and inducing apoptosis. Mechanisms may include the inhibition of specific kinases involved in tumor growth.
Case Study:
In vitro studies on cancer cell lines have shown that this compound reduces cell viability in a dose-dependent manner. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 12 |
These findings underscore the potential of this compound in cancer therapeutics .
The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized to bind to specific enzymes or receptors, altering their activity and leading to biological effects such as:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: It can interact with receptors that regulate apoptosis pathways in cancer cells.
Comparative Analysis
When compared to similar compounds, such as other oxazole derivatives, 4-Methyl-5-phenyl-1,2-oxazol-3-amines demonstrate unique properties due to their specific substitution patterns. This distinctiveness may enhance their efficacy and selectivity against certain pathogens or cancer types.
Comparison Table:
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| 4-Methyl-5-phenyl oxazole | Antimicrobial/Anticancer | Broad-spectrum activity |
| Aleglitazar | Antidiabetic | Specific for glucose metabolism |
| Ditazole | Platelet aggregation | Targets blood clotting mechanisms |
| Mubritinib | Tyrosine kinase inhibitor | Selective for certain cancer types |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Methyl-5-phenyl-1,2-oxazol-3-amine, and how can purity be optimized?
- Methodology : Use condensation reactions between substituted phenylacetylenes and hydroxylamine derivatives under acidic conditions. For example, cyclization of 3-amino-5-methylisoxazole with phenyl-substituted precursors in ethanol/HCl yields the target compound. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
- Data Note : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) and confirm purity via HPLC (C18 column, methanol/water 70:30, retention time ~8.2 min).
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD). Grow crystals via slow evaporation of a saturated ethanol solution. Use SHELXL for refinement and WinGX for data processing .
- Key Parameters : Expect planar geometry for the oxazole ring (dihedral angle <5° with phenyl group). Compare bond lengths (e.g., C-N: ~1.34 Å, C-O: ~1.36 Å) to DFT-optimized structures .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
